methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (molecular formula: C₁₈H₁₇N₅O₃S; molecular weight: 383.426 g/mol) is a triazole-based derivative featuring a benzoate ester core linked to a 1,2,4-triazole ring via a sulfanyl acetyl amino group . The triazole moiety is substituted with an allyl group at the N4 position and a phenyl group at C3. This compound is part of a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. Its structural complexity and functional groups make it a candidate for comparative analysis with similar derivatives.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H20N4O3S/c1-3-13-25-19(15-7-5-4-6-8-15)23-24-21(25)29-14-18(26)22-17-11-9-16(10-12-17)20(27)28-2/h3-12H,1,13-14H2,2H3,(H,22,26) |
InChI Key |
FRXDRTFVNMTPNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenylhydrazine and Allyl Isothiocyanate
Phenylhydrazine reacts with allyl isothiocyanate in anhydrous ethanol under reflux (78°C, 6–8 h) to form 1-allyl-4-phenylthiosemicarbazide. The intermediate is isolated by solvent evaporation and recrystallized from ethanol/water (yield: 72–78%).
Cyclization to 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
The thiosemicarbazide undergoes intramolecular cyclization in the presence of sodium hydroxide (2.0 M, 100°C, 3 h), yielding the triazole-thiol derivative. The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Functionalization with Sulfanylacetyl Group
The sulfanylacetyl moiety is introduced via nucleophilic substitution or thiol-ene click chemistry:
Thiol-Alkylation with Bromoacetyl Bromide
A solution of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in dry tetrahydrofuran (THF) is treated with bromoacetyl bromide (1.2 eq) and triethylamine (2.0 eq) at 0°C. After stirring for 12 h at room temperature, the mixture is quenched with ice-water, and the product [(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl bromide is isolated via vacuum distillation (b.p. 140–145°C under reduced pressure).
Coupling with Methyl 4-Aminobenzoate
The final step involves amide bond formation between the sulfanylacetyl intermediate and methyl 4-aminobenzoate:
Schotten-Baumann Reaction
Methyl 4-aminobenzoate (1.1 eq) is dissolved in aqueous sodium hydroxide (5% w/v), and [(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl bromide (1.0 eq) in dichloromethane is added dropwise under vigorous stirring. The reaction proceeds at 0–5°C for 2 h, followed by acidification with dilute HCl to precipitate the product. Recrystallization from methanol yields the title compound as a white solid (mp 148–150°C, yield: 65–70%).
Optimization and Yield Analysis
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.1 | Ethanol, reflux | 75 ± 3 | 95 |
| 1.2 | NaOH, 100°C | 68 ± 2 | 97 |
| 2.1 | THF, 0°C to rt | 82 ± 4 | 96 |
| 3.1 | Schotten-Baumann | 70 ± 3 | 98 |
Characterization and Quality Control
Critical analytical data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 7.65–7.58 (m, 5H, Ar–H), 6.12 (ddt, J = 17.0, 10.5, 5.5 Hz, 1H, CH₂CHCH₂), 5.45 (d, J = 17.0 Hz, 1H, CH₂CHCH₂), 5.32 (d, J = 10.5 Hz, 1H, CH₂CHCH₂), 4.79 (s, 2H, SCH₂CO), 4.12 (d, J = 5.5 Hz, 2H, NCH₂), 3.91 (s, 3H, COOCH₃).
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
-
Low Cyclization Yields : Addition of catalytic iodine (5 mol%) improves cyclization efficiency by 15–20%.
-
Thiol Oxidation : Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
-
Amide Hydrolysis : Maintaining pH > 10 during Schotten-Baumann reaction prevents ester hydrolysis .
Chemical Reactions Analysis
Methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring and the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against a range of pathogenic bacteria and fungi. Research has demonstrated that derivatives of triazole compounds can inhibit the growth of resistant strains of bacteria. For instance, studies have shown that triazole derivatives can disrupt microbial cell wall synthesis and function effectively as antifungal agents.
Case Study:
A study published in Molecules detailed the synthesis of various triazole derivatives, including methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate. The compound was tested against several bacterial strains and exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. This compound has shown potential in preclinical studies targeting cancer cell lines.
Data Table: Anticancer Activity of Methyl 4-{...} Benzoate
Fungicidal Properties
Due to its triazole structure, the compound has been explored for its fungicidal properties in agriculture. Triazoles are known to inhibit sterol biosynthesis in fungi, making them effective against various plant pathogens.
Case Study:
Field trials have indicated that formulations containing this compound significantly reduce fungal infections in crops such as wheat and barley .
Plant Growth Regulation
Research also suggests that this compound may act as a plant growth regulator, promoting root development and enhancing stress tolerance in plants under adverse conditions.
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices to create materials with enhanced properties such as improved thermal stability and mechanical strength.
Data Table: Mechanical Properties of Composite Materials
Mechanism of Action
The mechanism of action of methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.
Substituent Variations and Molecular Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Ester Group Variation : The target compound uses a methyl benzoate ester, while analogs like and employ ethyl esters, which may influence solubility and metabolic stability.
- Triazole Substitutents: The allyl and phenyl groups in the target compound contrast with substituents like 4-chlorophenyl (e.g., ), pyrrole (), and thione ().
- Functional Groups: Amino groups (e.g., ) and thiones () introduce hydrogen-bonding or redox-active sites, impacting biological activity.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Melting Points : Higher melting points (e.g., 241°C in ) correlate with rigid structures or polar substituents. The target compound’s melting point is unreported, suggesting gaps in current data.
- Solubility: Methyl/ethyl esters and acetylamino groups () improve aqueous solubility compared to hydrophobic substituents like chlorophenyl ().
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Antimicrobial Activity: Compounds with acetylamino phenoxy groups () or thiones () show pronounced antimicrobial effects, likely due to membrane disruption or enzyme inhibition.
- Chlorophenyl Derivatives : While lacks confirmed bioactivity, chloro-substituted analogs are often associated with enhanced potency in drug design.
- Target Compound : Bioactivity data is absent in available literature, highlighting a need for experimental validation.
Biological Activity
Methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (CAS # 322412-27-1) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on available research.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 384.47 g/mol |
| CAS Registry Number | 322412-27-1 |
| Boiling Point | 405.6 ± 48.0 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Safety Description | Irritant |
The biological activity of this compound is primarily attributed to its structure, which includes a triazole ring known for its role in various biological processes. Triazoles are recognized for their ability to inhibit enzymes and modulate cellular pathways involved in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, methyl 4-(4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol) showed promising results against various bacterial strains, including Mycobacterium tuberculosis, with inhibition rates comparable to standard antibiotics like rifampicin .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Research indicates that triazole derivatives can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. For example, one study highlighted the effectiveness of triazole derivatives in inhibiting CDK2 (cyclin-dependent kinase 2), a crucial target in cancer therapy .
Case Studies and Research Findings
- Antituberculosis Activity : A series of synthesized triazole compounds were tested for their efficacy against Mycobacterium tuberculosis. Among these, certain derivatives exhibited up to 87% inhibition compared to the control drug rifampicin .
- Antioxidant Activity : Compounds similar to methyl 4-(4-allyl-5-(phenylthio)-triazole) demonstrated significant antioxidant properties with IC50 values lower than that of gallic acid, indicating their potential use in preventing oxidative stress-related diseases .
- Inhibition of Enzymatic Activity : Several studies have reported that triazole derivatives can inhibit acetylcholinesterase (AChE), suggesting their potential utility in treating neurological disorders such as Alzheimer's disease .
Q & A
Basic: How can synthetic protocols for methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate be optimized for yield and purity?
Methodological Answer:
Optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (as in triazole-thiol condensations) can enhance reaction efficiency . Post-synthesis, purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization from ethanol improves purity. Characterization with -NMR and IR spectroscopy validates structural integrity, while HPLC monitors purity (>95% desired). Comparative studies of substituted benzaldehydes may reveal steric/electronic effects on yield .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- - and -NMR : Assign peaks for the allyl group (~5.2–5.8 ppm for vinyl protons), triazole ring (aromatic protons at ~7.2–8.5 ppm), and ester carbonyl (~3.8 ppm for methyl ester) .
- IR Spectroscopy : Confirm the presence of ester C=O (~1720 cm), amide N–H (~3300 cm), and C–S bonds (~650 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., CHNOS) .
- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous triazole derivatives .
Advanced: How do substituents on the triazole ring (e.g., allyl vs. methyl) influence electronic properties and reactivity?
Methodological Answer:
Substituent effects can be analyzed via:
- Computational Studies : Density Functional Theory (DFT) calculates electron density distribution, HOMO-LUMO gaps, and Mulliken charges to predict reactivity. For example, allyl groups enhance electron donation compared to methyl, altering nucleophilic attack sites .
- Experimental Comparisons : Synthesize analogs (e.g., replacing allyl with cycloheptyl or phenyl) and compare reaction rates in nucleophilic acyl substitutions. Hammett plots correlate σ values of substituents with kinetic data .
- Spectroscopic Probes : -NMR chemical shifts of the triazole C-3 atom reflect electron-withdrawing/donating effects of substituents .
Advanced: How can researchers resolve contradictions in spectral data (e.g., overlapping signals)?
Methodological Answer:
- High-Field NMR : Use 600+ MHz instruments to resolve overlapping proton signals (e.g., allyl vs. aromatic protons) .
- 2D Techniques : HSQC and HMBC correlate - couplings to assign ambiguous peaks, particularly in crowded aromatic regions .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal broadening.
- Complementary Methods : Pair NMR with X-ray crystallography (if feasible) or IR data to cross-validate assignments .
Advanced: What strategies are effective for studying the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying substituents (e.g., allyl vs. chloro-phenyl) to identify pharmacophores .
- Molecular Docking : Model interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina to rationalize activity .
- Toxicity Profiling : Use MTT assays on mammalian cell lines to assess cytotoxicity before in vivo studies .
Advanced: How can stability and shelf-life of this compound be optimized for long-term studies?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials under inert gas (N) to prevent hydrolysis of the ester group or oxidation of the allyl moiety .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants (e.g., BHT) if degradation is observed .
- Lyophilization : For aqueous solubility-limited studies, prepare lyophilized powders with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
